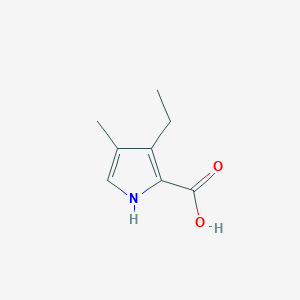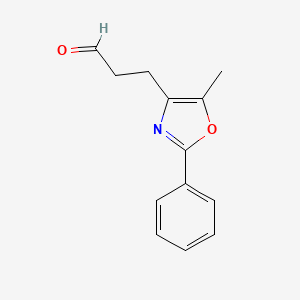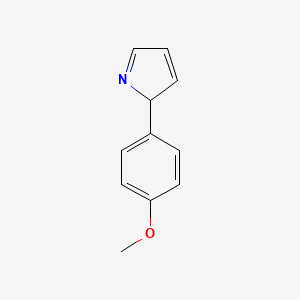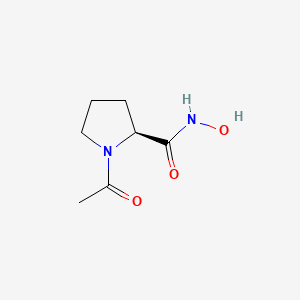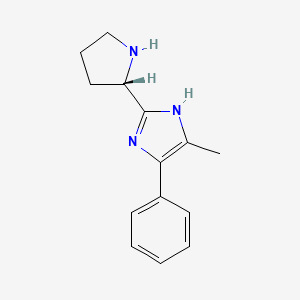
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral heterocyclic compound with a unique structure that includes an imidazole ring, a pyrrolidine ring, and phenyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the alkylation of imidazole derivatives with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in THF.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidin-2-ylpyridine
- Pyrrolidine derivatives
- L-Proline and related chiral heterocyclic amino acids
Uniqueness
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-methyl-4-phenyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H17N3/c1-10-13(11-6-3-2-4-7-11)17-14(16-10)12-8-5-9-15-12/h2-4,6-7,12,15H,5,8-9H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
ZWIRDXUIHBOVPW-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(N=C(N1)[C@@H]2CCCN2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


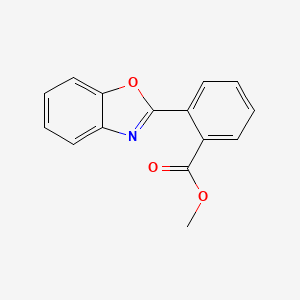
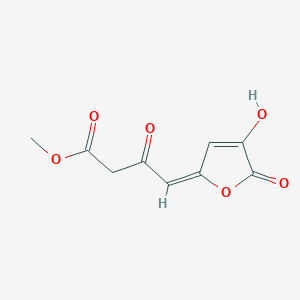
gold](/img/structure/B12871767.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
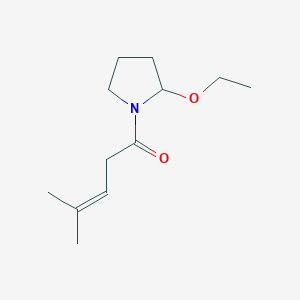
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
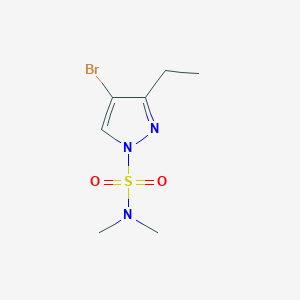
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
